molecular formula C17H23NO2 B7527837 cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B7527837
M. Wt: 273.37 g/mol
InChI Key: YZNAHEROTSAYFD-UHFFFAOYSA-N
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Description

Cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CR845, is a kappa opioid receptor agonist that has shown promising results in the treatment of various medical conditions.

Scientific Research Applications

Cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. In addition, it has been studied for its potential use in the treatment of alcohol and drug addiction.

Mechanism of Action

Cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone acts as a kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, which produces a sense of well-being and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone include the inhibition of pain signals, the reduction of inflammation, and the release of dopamine. In addition, it has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional opioid medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its low potential for abuse and addiction, which makes it a safer alternative to traditional opioid medications. However, one of the limitations of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its limited availability and high cost, which can make it difficult to obtain for research purposes.

Future Directions

There are many future directions for the research and development of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One potential direction is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another potential direction is the investigation of its potential use in the treatment of other medical conditions, such as depression and anxiety. Finally, the development of new kappa opioid receptor agonists with improved efficacy and safety profiles is also an important area of future research.
In conclusion, cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a promising kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its low potential for abuse and addiction makes it a safer alternative to traditional opioid medications, and there are many future directions for its research and development.

Synthesis Methods

The synthesis of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the reaction of 7-methoxy-3,4-dihydro-1H-isoquinolin-2-one with cyclohexylmagnesium bromide followed by oxidation with pyridinium chlorochromate. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-8-7-13-9-10-18(12-15(13)11-16)17(19)14-5-3-2-4-6-14/h7-8,11,14H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNAHEROTSAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(C2)C(=O)C3CCCCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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